Butyl 2,2-dimethylbutanoate

Descripción general

Descripción

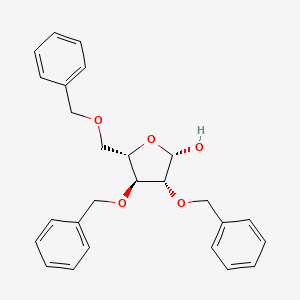

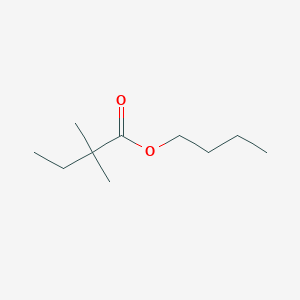

Butyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from butanol and 2,2-dimethylbutanoic acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the flavor and fragrance industry .

Mecanismo De Acción

Target of Action

Poly(butyl methacrylate) (PBMA) is a versatile polymer with a wide range of applications. It primarily targets the physical properties of materials, enhancing their characteristics for specific uses . For instance, it has been used as a matrix to fabricate NO-releasing polymer films and thermoresponsive microfibers . It has also been used to synthesize porous interpenetrating polymer networks (IPN) with low-density polymers .

Mode of Action

PBMA interacts with its targets by altering their physical and chemical properties. For example, when used as a matrix for fabricating polymer films, it provides a stable structure that can encapsulate other compounds . In the case of IPN synthesis, PBMA forms a network structure that enhances the porosity and mechanical strength of the resulting material .

Biochemical Pathways

For instance, NO-releasing polymer films made with PBMA can release nitric oxide, a signaling molecule involved in various physiological processes . .

Pharmacokinetics

The pharmacokinetics of PBMA largely depend on its specific application and form. For instance, when used in drug delivery systems, the release rate of the encapsulated drug would be a key factor. In one study, copolymers of 2-Methacryloyloxyethyl Phosphorylcholine and n-Butyl Methacrylate were shown to enhance drug solubility and absorption . .

Result of Action

The results of PBMA’s action are primarily seen in the enhanced properties of the materials it is incorporated into. For example, PBMA-containing microfibers can be used as temperature-modulated cell separation materials . PBMA also enhances the absorbency of copolymers, making them suitable for oil absorption .

Action Environment

The action of PBMA can be influenced by various environmental factors. For instance, the stability of PBMA thin films can be affected by the temperature and the presence of nonsolvent aqueous incubation media . Additionally, the effectiveness of PBMA in enhancing drug solubility and absorption can be influenced by the properties of the drug and the physiological environment .

Análisis Bioquímico

Biochemical Properties

Poly(butyl methacrylate) is a synthetic polymer and does not naturally occur in biological systems. Therefore, it does not directly participate in biochemical reactions or interact with enzymes, proteins, or other biomolecules in the same way that endogenous substances do .

Cellular Effects

Like other synthetic polymers, it is generally considered to be biologically inert, meaning it does not react chemically with cellular components or significantly alter cellular processes .

Molecular Mechanism

Poly(butyl methacrylate), as a synthetic polymer, does not have a specific mechanism of action within biological systems. It does not bind to biomolecules, inhibit or activate enzymes, or alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Poly(butyl methacrylate) is stable over time and does not degrade under normal conditions . Long-term effects on cellular function have not been reported in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of Poly(butyl methacrylate) in animal models. As a synthetic polymer, it is not typically administered to animals in a dosage-dependent manner .

Metabolic Pathways

Poly(butyl methacrylate) is not involved in any known metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

Poly(butyl methacrylate) is not transported or distributed within cells or tissues in the same way as endogenous substances. It does not interact with transporters or binding proteins, and it does not localize or accumulate within specific cellular compartments .

Subcellular Localization

Poly(butyl methacrylate) does not have a specific subcellular localization. It does not contain any targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Butyl 2,2-dimethylbutanoate can be synthesized through esterification, where butanol reacts with 2,2-dimethylbutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The ester product is then separated and purified through distillation .

Análisis De Reacciones Químicas

Types of Reactions

Butyl 2,2-dimethylbutanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into butanol and 2,2-dimethylbutanoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Butanol and 2,2-dimethylbutanoic acid.

Reduction: Butyl alcohol.

Transesterification: Different esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Butyl 2,2-dimethylbutanoate has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Comparación Con Compuestos Similares

Similar Compounds

Butyl 2-methylbutanoate: Another ester with a similar structure but different branching, leading to distinct physical and chemical properties.

Butanoic acid, 2-methyl-, 2-methylbutyl ester: A related ester with a different alkyl group, resulting in unique applications and reactivity.

Uniqueness

Butyl 2,2-dimethylbutanoate is unique due to its specific branching and molecular structure, which imparts distinct physical properties such as boiling point and solubility. These properties make it particularly valuable in the flavor and fragrance industry, where it is used to impart specific sensory characteristics .

Propiedades

IUPAC Name |

butyl 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-7-8-12-9(11)10(3,4)6-2/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIJYXVHIPYSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9003-63-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B3068793.png)